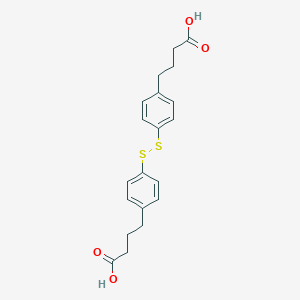

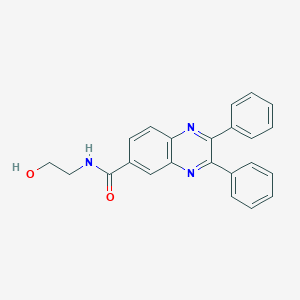

N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide typically involves multi-step organic reactions, including acylation, benzylation, and nitrosation processes. For example, compounds such as 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines were discovered as potent apoptosis inducers through a proprietary cell- and caspase-based high-throughput screening (HTS) assay, indicating a complex synthesis route that may involve similar steps or methodologies (Kemnitzer et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category often includes pyrimidine or pyridine rings, which are crucial for their biological activity and chemical properties. For instance, the crystal and molecular structure of related compounds has been determined using X-ray diffraction analysis, revealing important interactions and crystalline ordering in layers by the stacking of rings through π-π interactions (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide and its analogs are diverse, including acylation, benzylation, nitrosation, and cycloaddition. These reactions contribute to the compound's reactivity and potential functionality in various biological or chemical contexts. For example, the acylation of 6-(methylamino)-5-nitrosopyrimidine demonstrated the potential for creating various derivatives with distinct chemical properties (Steinlin & Vasella, 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. For compounds similar to N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide, the crystal structure analysis reveals the influence of intramolecular interactions on the compound's physical state and behavior (Prasad et al., 1979).

Chemical Properties Analysis

The chemical properties, such as reactivity with other molecules, stability under various conditions, and potential biological activity, are crucial for understanding the compound's utility and safety. The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, for example, highlight the importance of chemical modifications on the biological effects of these molecules, suggesting a similar potential for N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide (Morgan et al., 1990).

properties

IUPAC Name |

N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-16(9-19)11-12(15)18(14(21)17(2)13(11)20)8-10-6-4-3-5-7-10/h3-7,9H,8,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJDTUFUQDKHKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N(C1=O)CC2=CC=CC=C2)N)N(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402998 |

Source

|

| Record name | AB-323/13887070 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide | |

CAS RN |

72816-91-2 |

Source

|

| Record name | AB-323/13887070 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

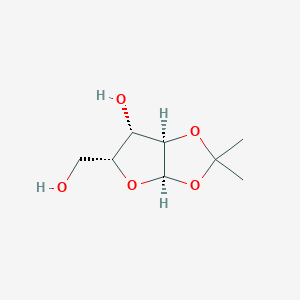

![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14949.png)

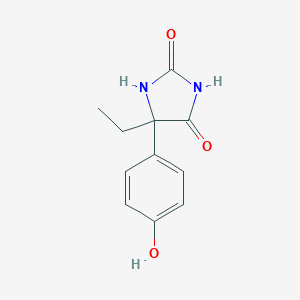

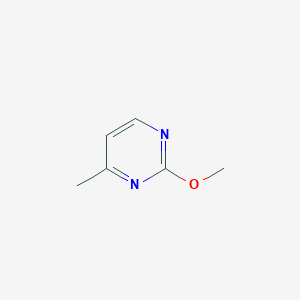

![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)